molecular formula C22H14F3N3O3S B2647623 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine CAS No. 625377-74-4

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B2647623
CAS No.: 625377-74-4
M. Wt: 457.43
InChI Key: IIGYWPIOFPWSRY-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the core thieno[2,3-b]pyridine structure, followed by the introduction of the trifluoromethyl group, the pyridin-4-yl group, and the 2,3-dihydro-1,4-benzodioxine-6-carbonyl group. Each step requires specific reagents, catalysts, and reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography. Safety and environmental considerations are also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. This includes studying its efficacy, toxicity, and pharmacokinetics in preclinical and clinical trials.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine include other heterocyclic compounds with similar ring structures and functional groups. Examples include:

  • 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6-(pyridin-4-yl)-4-(methyl)thieno[2,3-b]pyridin-3-amine
  • 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6-(pyridin-4-yl)-4-(fluoromethyl)thieno[2,3-b]pyridin-3-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. The presence of the trifluoromethyl group, in particular, can impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O3S/c23-22(24,25)13-10-14(11-3-5-27-6-4-11)28-21-17(13)18(26)20(32-21)19(29)12-1-2-15-16(9-12)31-8-7-30-15/h1-6,9-10H,7-8,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGYWPIOFPWSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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